Ethyl 8-oxodecanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-11(13)9-7-5-6-8-10-12(14)15-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQADCCSVKUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645668 | |
| Record name | Ethyl 8-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105906-29-4 | |
| Record name | Ethyl 8-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of Ethyl 8 Oxodecanoate
Chemical Synthesis Methodologies
The synthesis of ethyl 8-oxodecanoate, like other ketoesters, can be achieved through various chemical methodologies, ranging from direct esterification to more complex condensation reactions, each offering specific advantages in terms of yield, selectivity, and scalability.
Esterification Pathways relevant to this compound Synthesis
The most straightforward approach for synthesizing this compound involves the esterification of 8-oxodecanoic acid with ethanol. This reaction is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. reagent.co.ukbyjus.combritannica.compharmacy180.commasterorganicchemistry.comjove.com The process is a condensation reaction that yields the ester and water as a byproduct. reagent.co.ukbyjus.commasterorganicchemistry.comjove.comriken.jp
Fischer esterification is an equilibrium-driven reaction, meaning that the reaction does not proceed to completion unless the equilibrium is shifted towards product formation. pharmacy180.commasterorganicchemistry.comjove.comriken.jp To achieve high yields of this compound, strategies to displace this equilibrium are crucial. Common methods include using an excess of one of the reactants, usually the alcohol (ethanol), or continuously removing water from the reaction mixture as it forms. reagent.co.ukpharmacy180.commasterorganicchemistry.comjove.com Techniques such as azeotropic distillation or the use of molecular sieves can effectively remove water, thereby driving the reaction to completion. jove.com While effective for robust carboxylic acids on a large scale, Fischer esterification can be less practical for small-scale laboratory synthesis due to the challenges in separating the product from excess reactants and byproducts. pharmacy180.com
Advanced Synthetic Approaches for Ketoester Analogues (e.g., Claisen, Knoevenagel Condensations)
Beyond direct esterification, several advanced synthetic approaches are employed for the preparation of ketoester analogues, which could be adapted or provide insights into the formation of structures similar to this compound.
Claisen Condensation: This is a fundamental carbon-carbon bond-forming reaction widely used for the synthesis of β-ketoesters. fiveable.memcat-review.orgmasterorganicchemistry.comjove.com It involves the base-promoted condensation of two ester molecules, at least one of which must possess α-hydrogens. fiveable.memcat-review.orgmasterorganicchemistry.comjove.com The reaction proceeds through the deprotonation of an α-hydrogen from one ester by an alkoxide base, forming a resonance-stabilized ester enolate. fiveable.memcat-review.orgmasterorganicchemistry.comjove.com This nucleophilic enolate then attacks the carbonyl carbon of a second ester molecule, leading to a tetrahedral intermediate, followed by the expulsion of an alkoxide group to yield the β-ketoester. mcat-review.orgmasterorganicchemistry.com For example, ethyl acetoacetate (B1235776) (an important β-ketoester) is typically synthesized via the Claisen condensation of two molecules of ethyl acetate (B1210297). mcat-review.org Mixed Claisen condensations, involving two different esters, can also be synthetically useful, especially if one ester lacks enolizable α-hydrogens, thereby directing the reaction. masterorganicchemistry.com
Knoevenagel Condensation: This reaction is primarily used for the synthesis of α,β-unsaturated compounds, including β,β-substituted unsaturated keto esters. libretexts.org It involves the condensation of an active methylene (B1212753) compound (such as a β-ketoester or diethyl malonate) with an aldehyde or ketone, typically catalyzed by a weak base (e.g., amines) or Lewis acids. libretexts.orgresearchgate.netquora.com The mechanism involves the formation of an enolate from the active methylene compound, which then undergoes nucleophilic attack on the carbonyl group of the aldehyde or ketone, followed by dehydration to yield the unsaturated product. researchgate.net This method can be utilized to introduce unsaturation adjacent to the ketoester moiety or to extend the carbon chain.
Other Approaches:
Acylation of Acetoacetate: β-keto esters can be synthesized by acylating acetoacetic esters with acid chlorides, followed by cleavage with an alcohol. For instance, reacting excess methyl acetoacetate with barium oxide, acylating the resulting complex with acid chloride, and then cleaving with methanol (B129727) can yield various β-keto esters in good yields. acs.org
C-H Insertion Reactions: Efficient methods for synthesizing β-keto esters involve the formal C-H insertion of ethyl diazoacetate into aldehydes, often catalyzed by Lewis acids like BF3·OEt2. organic-chemistry.org
Direct Carboxylation: A novel one-pot synthesis of β-keto esters has been reported through the direct carboxylation of 4- and 5-oxo-carboxylic acid derivatives in the presence of chlorosulfonyl isocyanate under mild conditions. pharmacy180.com
Considerations for Industrial Scale Production of Oxoesters
Industrial scale production of oxoesters, including this compound, presents unique challenges and requires optimized methodologies to ensure cost-effectiveness, high yield, and environmental sustainability.
Challenges: The bifunctional nature of ketoesters, possessing both ketone and carboxylic ester functionalities, can limit the types of reactions and conditions under which they can be efficiently synthesized on a large scale. organic-chemistry.org The use of specialized or expensive reactants can also increase production costs, making large-scale synthesis problematic for high-volume consumer products. organic-chemistry.org Furthermore, achieving complete conversion in equilibrium reactions like esterification is difficult, necessitating strategies to shift the equilibrium. riken.jp
Industrial Methodologies:
Continuous Flow Reactors: Industrial production often employs continuous flow reactors to optimize reaction conditions, enhance yields, and improve efficiency. riken.jprsc.org This approach allows for better control over reaction parameters and can lead to higher throughput. rsc.org
Purification: Post-synthesis purification steps, such as distillation and recrystallization, are essential to obtain the desired purity of the product. pharmacy180.com Large-scale distillation is a common method for separating esters from excess alcohol and unreacted acids. pharmacy180.com
Catalyst Selection: The choice of catalyst is critical for industrial processes. Traditional methods often use inorganic catalysts and high temperatures, which can lead to hazardous byproducts and increased energy consumption. nih.gov
Green Chemistry Principles: There is a growing emphasis on developing environmentally friendly and sustainable synthetic routes. rsc.orgnih.govsophim.comresearchgate.netlabmanager.com
Biocatalysis: Enzymatic methods, particularly those employing lipases, are gaining traction for ester synthesis due to their ability to operate under mild conditions (low temperature, low pressure) and often without the need for solvents, aligning with green chemistry principles. nih.govresearchgate.net
Solid Catalysts: The development of robust solid catalysts, such as supported metal catalysts or silica-supported boric acid, is crucial for continuous flow processes and offers advantages in terms of recyclability and reduced environmental impact. riken.jprsc.orgrsc.org For instance, Ag-Cu nanoparticles have shown promise as efficient catalysts for transesterification of β-keto esters under acid/base-free conditions. rsc.org
Derivatization and Structural Modification of this compound
This compound, as a β-ketoester, serves as a versatile synthon in organic chemistry, allowing for a wide array of derivatization and structural modification reactions at both its ketone and ester moieties. fiveable.menih.govnih.govrsc.orgucc.ie
Synthesis of Novel this compound Analogues and Derivatives
The unique combination of an electrophilic carbonyl group (ketone) and an ester group, along with acidic α-hydrogens, makes β-keto esters excellent building blocks for synthesizing more complex molecules. fiveable.menih.govnih.govrsc.orgucc.iegoogle.commdpi.com
Alkylation: The acidic α-hydrogens of β-keto esters can be deprotonated by a base to form a nucleophilic enolate ion. fiveable.memcat-review.orgaklectures.com This enolate can then react with alkyl halides in an SN2 reaction to produce mono- or dialkylated β-keto esters, effectively extending the carbon chain or introducing new substituents. aklectures.com
Cyclization Reactions: β-keto esters can undergo intramolecular cyclization reactions to form cyclic compounds, which are valuable for constructing complex molecular frameworks. fiveable.me The Dieckmann condensation is a classic example of an intramolecular Claisen condensation that yields five- or six-membered cyclic β-keto esters. masterorganicchemistry.com
Synthesis of Amino Esters: β-keto esters can be precursors for the synthesis of β-amino acids and β-amino esters, which are important building blocks for pharmaceuticals. researchgate.netacs.orgbeilstein-journals.org For example, transamination of stable β-keto esters using ω-transaminases has been explored for the synthesis of chiral β-amino esters. acs.org
Annulation Reactions: β,γ-unsaturated α-ketoesters can participate in various annulation reactions, serving as two-atom synthons for the formation of chiral cyclic compounds. nih.gov
Cross-Coupling Reactions: The ketone and ester groups within this compound enable sequential transformations, including cross-coupling reactions to form new carbon-carbon bonds.
Functional Group Interconversions at the Keto and Ester Moieties
The presence of both ketone and ester functionalities in this compound allows for selective transformations of each group, leading to various functional group interconversions.
Transformations at the Keto Moiety:
Reduction: The ketone group can be reduced to a hydroxyl group, leading to the formation of hydroxyesters. Ene-reductases, for instance, can catalyze the reduction of unsaturated alkenes (often formed from Knoevenagel condensation products) to yield saturated α-substituted β-ketoesters. shreechem.in Ester reduction generally leads to alcohols. acs.org
Oxidation: The ketone group can potentially undergo oxidation to yield dicarboxylic acids, depending on the specific reaction conditions and reagents employed.
Derivatization of the Carbonyl: The ketone can participate in nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Transformations at the Ester Moiety:
Hydrolysis: The ester group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 8-oxodecanoic acid, and ethanol. masterorganicchemistry.comjove.comresearchgate.netnih.govaklectures.comgoogle.com β-keto acids formed through hydrolysis are often unstable and readily undergo decarboxylation (loss of CO2) upon heating, leading to the formation of a ketone. mcat-review.orglibretexts.orgnih.govnih.govaklectures.com This two-step process (hydrolysis followed by decarboxylation) is a common method to convert β-keto esters into ketones. libretexts.orgnih.govaklectures.com
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with an alcohol. reagent.co.ukrsc.orgnih.govchemmethod.comchemmethod.com Transesterification of β-keto esters is a valuable tool in organic synthesis and is widely applied in both academic and industrial research, including the production of biodiesel. reagent.co.uknih.govucc.ie It is typically a reversible process that requires a catalyst to achieve efficient conversion. nih.govchemmethod.com A broad range of catalysts can be used, including protic acids, Lewis acids, organic bases, and enzymes. nih.govrsc.orgchemmethod.com Examples of effective catalysts include silver nitrate (B79036) (AgNO3), boric acid, and Ag-Cu nanoparticles, which can facilitate the reaction under various conditions, including conventional heating, sonication, or microwave irradiation. rsc.orgnih.govrsc.orgchemmethod.comchemmethod.comajgreenchem.com Transesterification of β-keto esters can be selective, allowing for their modification over other ester types. nih.gov
Biocatalytic and Chemo-Enzymatic Synthesis
Biocatalysis and chemo-enzymatic approaches offer environmentally benign and highly selective routes for the synthesis of complex organic molecules. These methods leverage the catalytic power of enzymes or whole microbial cells, often leading to high enantiomeric purity and operating under mild reaction conditions uni-freiburg.deuni.lu. For ketoesters, the carbonyl group presents a key site for enzymatic transformations, particularly reduction to the corresponding hydroxyl esters.
Stereoselective Reduction of Ketoesters (e.g., Microbial Aldehyde Reductases)
The stereoselective reduction of ketoesters is a well-established area within biocatalysis, primarily utilizing oxidoreductases such as aldehyde reductases and carbonyl reductases uni-freiburg.deuni.lu. These enzymes, often found in microorganisms like yeasts and bacteria, facilitate the conversion of a prochiral ketone into a chiral alcohol with high enantiomeric excess (ee). The process typically requires a cofactor, such as NADPH, which is regenerated in situ by a co-enzyme system (e.g., glucose dehydrogenase with glucose) to ensure the economic viability of the reaction uni-freiburg.deepa.gov.
While specific studies on the stereoselective reduction of this compound by microbial aldehyde reductases are not detailed in the available literature, extensive research has been conducted on shorter-chain ketoesters. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) has been widely investigated due to its importance as a chiral building block for pharmaceuticals like L-carnitine and statins uni-freiburg.deepa.govrxnfinder.org.
Various microorganisms and their isolated enzymes have demonstrated the ability to stereoselectively reduce ketoesters:
Sporobolomyces salmonicolor AKU4429 has been shown to produce an NADPH-dependent aldehyde reductase (ARD) capable of reducing 4-halo-3-oxobutanoic acid esters to their corresponding (R)-4-halo-3-hydroxybutanoic acid esters with high enantiomeric excess and yield in organic solvent-water diphasic systems. For example, ethyl (R)-4-chloro-3-hydroxybutanoate was produced from ethyl 4-chloro-3-oxobutanoate with 86% ee and a 95.4% molar yield epa.gov.
Candida magnoliae also produces an NADPH-dependent carbonyl reductase that stereoselectively reduces ethyl 4-chloro-3-oxobutanoate to the (S)-enantiomer rxnfinder.org.
Cylindrocarpon sclerotigenum IFO 31855 has been reported to stereoselectively reduce ethyl 4-chloro-3-oxobutanoate to the (S)-alcohol with an enantiomeric excess of approximately 99%.
Baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst for the reduction of various β-ketoesters, though its stereoselectivity can vary depending on the substrate and reaction conditions. Studies have explored its use for reducing ethyl 3-oxobutanoate and related compounds.
Streptomyces thermocyaneoviolaceus IFO 14271 has yielded α-keto ester reductases (STKER-II and -III) that effectively reduce aliphatic keto esters, including ethyl 3-methyl-2-oxobutanoate, to the corresponding (R)-hydroxy esters with excellent enantiomeric excess. These enzymes exhibit small Km values towards aliphatic keto esters with long alkyl chains, suggesting potential applicability to longer chain ketoesters, though specific data for this compound are not available.
The efficiency and stereoselectivity of these bioreductions can be influenced by factors such as substrate concentration, solvent systems (e.g., organic solvent-water biphasic systems to overcome substrate instability or product inhibition), and the specific enzyme or microbial strain employed epa.gov.
Enzymatic Pathways in Oxoester Derivatization
Enzymatic pathways in oxoester derivatization extend beyond simple reduction to include a range of transformations that can introduce complexity and chirality. These pathways often involve multi-enzyme cascades or chemo-enzymatic strategies, combining chemical steps with enzymatic reactions to achieve desired products.
While direct examples for this compound are not found, the broader field of oxoester derivatization showcases the versatility of enzymes:
Aldolases can catalyze carbon-carbon bond formation, such as the aldol (B89426) addition of 2-oxoacids to aldehydes, creating new stereocenters. Subsequent enzymatic reduction of the carbonyl group can then lead to chiral hydroxyacids or lactones.
Lipases are widely used in chemo-enzymatic syntheses, particularly for esterification, transesterification, and epoxidation reactions. For instance, lipase-catalyzed epoxidation followed by epoxide hydrolysis has been used in the chemo-enzymatic synthesis of diols from propenylbenzenes.
Oxidative functionalizations using enzymes like P450 monooxygenases or dioxygenases can introduce hydroxyl groups or facilitate rearrangements, contributing to the derivatization of complex scaffolds.
The integration of chemical and enzymatic steps allows for the precise control of regio- and stereoselectivity, which is often challenging to achieve through purely chemical means. This approach is particularly valuable for synthesizing optically active compounds with specific functionalities.
Data Table: Examples of Ketoester Bioreduction and Relevant Enzymes
| Ketoester Substrate | Enzyme/Microorganism | Product Stereochemistry | Enantiomeric Excess (ee) | Yield | Reference |
| Ethyl 4-chloro-3-oxobutanoate | Sporobolomyces salmonicolor AKU4429 | (R)-alcohol | 86% | 95.4% | epa.gov |
| Ethyl 4-chloro-3-oxobutanoate | Cylindrocarpon sclerotigenum IFO 31855 | (S)-alcohol | ~99% | N/A | |
| Ethyl 4-chloro-3-oxobutanoate | Candida magnoliae carbonyl reductase | (S)-alcohol | N/A | N/A | rxnfinder.org |
| Ethyl 3-methyl-2-oxobutanoate | Streptomyces thermocyaneoviolaceus STKER-III | (R)-hydroxy ester | Excellent | N/A | |
| Ethyl pyruvate | Pichia anomala | (S)-ethyl lactate | 86.6% (yield) | 86.6% |
Advanced Spectroscopic and Structural Characterization of Ethyl 8 Oxodecanoate
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable tools for the comprehensive structural elucidation of organic compounds like Ethyl 8-oxodecanoate. While specific, detailed experimental data for this compound (C₁₂H₂₂O₃) are not extensively reported in readily available literature, the characteristic features of its functional groups (ester and ketone) allow for the prediction of its spectroscopic profile based on general principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would be crucial.
Expected ¹H NMR Data: The ¹H NMR spectrum would typically exhibit distinct signals corresponding to the different proton environments. The ethyl group of the ester moiety (–OCH₂CH₃) would show a quartet for the methylene (B1212753) protons (–OCH₂–) typically around δ 4.0-4.2 ppm due to deshielding by the adjacent oxygen, and a triplet for the methyl protons (–CH₃) around δ 1.2-1.3 ppm. The methylene protons α to the ketone carbonyl (–CH₂C(=O)–) are expected to resonate around δ 2.3-2.5 ppm. Similarly, the methylene protons α to the ester carbonyl (–CH₂C(=O)O–) would appear in a similar range, around δ 2.2-2.4 ppm. The remaining methylene protons within the long aliphatic chain (–(CH₂)n–) would typically appear as complex multiplets in the upfield region, generally between δ 1.2-1.6 ppm, with the terminal methyl group (CH₃–) appearing as a triplet further upfield, around δ 0.8-0.9 ppm.
Expected ¹³C NMR Data: The ¹³C NMR spectrum would reveal the distinct carbon environments. Two prominent carbonyl carbon signals are expected: one for the ester carbonyl (–C(=O)O–) typically in the range of δ 170-175 ppm, and another for the ketone carbonyl (–C(=O)–) appearing further downfield, usually around δ 200-210 ppm. The carbons of the ethyl group would resonate around δ 60-62 ppm for the methylene carbon (–OCH₂–) and δ 14-15 ppm for the methyl carbon (–CH₃). The methylene carbon α to the ketone and ester carbonyls would typically appear around δ 30-45 ppm. The remaining methylene carbons in the long alkyl chain would be observed in the saturated carbon region, generally between δ 20-30 ppm, with the terminal methyl carbon appearing around δ 10-15 ppm.
Table 1: Expected NMR Spectroscopic Data for this compound
| Type of Proton/Carbon | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Ester –OCH₂– | 4.0-4.2 (q) | 60-62 |
| Ester –CH₃ | 1.2-1.3 (t) | 14-15 |
| Ketone C=O | - | 200-210 |
| Ester C=O | - | 170-175 |
| –CH₂C(=O)– (ketone) | 2.3-2.5 (t) | 30-45 |
| –CH₂C(=O)O– (ester) | 2.2-2.4 (t) | 30-45 |
| Alkyl chain –CH₂– | 1.2-1.6 (m) | 20-30 |
| Terminal CH₃– | 0.8-0.9 (t) | 10-15 |
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths, which correspond to molecular vibrations. For this compound, characteristic stretching vibrations of the carbonyl groups and C-H bonds would be observed.
Expected IR Absorption Bands: A strong absorption band for the ester carbonyl (C=O) is anticipated around 1735 cm⁻¹, while the ketone carbonyl (C=O) would typically show a strong absorption band around 1715 cm⁻¹. wordpress.com The presence of C-H stretching vibrations from the alkyl chain would be observed in the region of 2850-2970 cm⁻¹. C-O stretching vibrations from the ester linkage would appear in the region of 1000-1300 cm⁻¹.
Table 2: Expected IR Spectroscopic Data for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) |
| Ester C=O | ~1735 (strong) |
| Ketone C=O | ~1715 (strong) |
| C-H (alkyl) | 2850-2970 |
| C-O (ester) | 1000-1300 |
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation patterns, which can be used to deduce structural features. Electron ionization (EI) mass spectrometry is a common technique used for organic molecules neu.edu.tr.
Expected Mass Spectrometry Data: The molecular ion peak (M⁺) for this compound (C₁₂H₂₂O₃) would be observed at m/z 214, corresponding to its molecular weight. Fragmentation patterns characteristic of esters and ketones would be expected. For esters, common fragmentation pathways include McLafferty rearrangement and alpha-cleavage, leading to the loss of an alkoxy group (e.g., –OC₂H₅, m/z 45) libretexts.orgyoutube.com. The loss of the ethyl group from the ester can lead to a fragment at M-29. For ketones, alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) is a dominant fragmentation pathway, leading to acylium ions libretexts.orgyoutube.com. The presence of a long alkyl chain would also result in a series of peaks separated by 14 mass units (CH₂) libretexts.org.
Table 3: Expected Mass Spectrometry Data for this compound
| Feature/Fragment | Expected m/z Value (or pattern) | Interpretation |
| Molecular Ion | 214 | [M]⁺, Molecular weight of this compound |
| M-29 | 185 | Loss of ethyl radical (–CH₂CH₃) |
| M-45 | 169 | Loss of ethoxy radical (–OCH₂CH₃) from ester |
| McLafferty Rearrangement | Characteristic pattern | Rearrangement involving the ester or ketone group |
| Alpha-cleavage | Various | Fragments from cleavage adjacent to carbonyls |
| Alkyl chain | Peaks separated by 14 units | Characteristic for long hydrocarbon chains libretexts.org |
X-ray Diffraction Studies for Crystalline Structures
X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids. It provides information on bond lengths, bond angles, and molecular conformation in the solid state mdpi.comscielo.br. For a compound to be analyzed by single-crystal X-ray diffraction, it must form well-ordered single crystals of sufficient size and quality researchgate.netnih.gov.
Despite its potential for providing definitive structural information, specific X-ray diffraction studies for this compound (C₁₂H₂₂O₃) are not reported in the publicly accessible literature. This suggests that the compound may not readily form single crystals suitable for such analysis, or that dedicated crystallographic studies have not been published for this particular compound. Many ketoesters, especially those with long aliphatic chains, tend to be oils at room temperature, which are not amenable to single-crystal X-ray diffraction.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Intermolecular interaction analysis, such as Hirshfeld surface analysis, is typically performed in conjunction with X-ray diffraction studies to understand the nature and extent of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking) that govern crystal packing nih.govnih.govmdpi.com. These interactions play a crucial role in determining the physical properties and supramolecular architecture of crystalline materials.
Given the absence of reported X-ray diffraction data for this compound, a detailed Hirshfeld surface analysis cannot be provided. If the compound were to crystallize, such an analysis would typically highlight regions of close contacts, often indicating hydrogen bonds (e.g., C-H···O interactions involving the carbonyl oxygens), and other weak interactions contributing to the crystal lattice stability researchgate.netnih.govnih.govmdpi.com.
Chromatographic Methods for Purity and Separation (e.g., TLC, HPLC, GC)
Chromatographic methods are essential for the purification, separation, and purity assessment of organic compounds, including this compound. These techniques exploit differences in the affinity of compounds for a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique widely used for monitoring reaction progress, assessing purity, and preliminary separation. For this compound, typical mobile phase systems would involve mixtures of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) rsc.orgbiotech-asia.org. The Rf value would depend on the polarity of the compound and the solvent system used. Visualization can be achieved using UV light (due to the carbonyl groups) or chemical stains.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative technique for separation and analysis. Given the moderate polarity of this compound, reverse-phase HPLC (using a non-polar stationary phase and a polar mobile phase like acetonitrile/water or methanol (B129727)/water mixtures) or normal-phase HPLC (using a polar stationary phase and a non-polar mobile phase like hexane/ethyl acetate) could be employed for its purification and purity determination rsc.orgvwr.com.
Gas Chromatography (GC): GC is particularly suitable for volatile or semi-volatile compounds. This compound, with its relatively low molecular weight and ester/ketone functionalities, is likely amenable to GC analysis for purity assessment and quantification biotech-asia.orgvwr.comnist.gov. GC is often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification of components in a mixture, providing both retention time and fragmentation data biotech-asia.org. Typical GC columns would be non-polar or moderately polar, and temperature programming would be used to achieve optimal separation.
These chromatographic techniques are routinely applied in organic synthesis and analysis to ensure the isolation of pure this compound from reaction mixtures and to verify its purity for further studies or applications.
Computational and Theoretical Frameworks for Ethyl 8 Oxodecanoate Research
Quantum Chemical Calculations (e.g., Density Functional Theory for Reaction Mechanisms)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure, stability, and reactivity of molecules. DFT methods are widely employed to explore reaction mechanisms, identify transition states, and determine energy barriers for chemical transformations. For compounds like Ethyl 8-oxodecanoate, DFT can be utilized to predict molecular geometries, vibrational frequencies, and spectroscopic properties.
For instance, in the context of esterification reactions, DFT calculations have been successfully applied to study the mechanism of acid-catalyzed synthesis of esters, such as ethyl acetate (B1210297). These studies involve optimizing the structures of reactants, intermediates, transition states, and products, and then analyzing their relative energies to map out the reaction pathway. The results can highlight key rate-determining steps, such as the protonation of the acid and nucleophilic addition of the alcohol nih.gov. Similar DFT approaches could be applied to this compound to understand its synthesis pathways, degradation mechanisms, or its behavior in various chemical reactions, particularly those involving its ester or ketone functionalities. DFT can also provide insights into the bonding strength and adsorption mechanisms of organic molecules on surfaces, which is relevant for understanding interactions in heterogeneous systems nih.gov. The utility of DFT extends to calculating thermodynamic parameters and understanding the stability of various organic derivatives.
Molecular Dynamics Simulations and Docking Studies for Molecular Interactions
Molecular Dynamics (MD) simulations and molecular docking studies are computational techniques used to explore the dynamic behavior of molecules and their interactions with other molecules, including biomolecules like proteins or DNA.
MD simulations track the time-evolution of a molecular system, providing insights into conformational changes, molecular motion, and solvation effects. For this compound, MD simulations could be employed to study its behavior in different solvent environments, its conformational flexibility, and its interactions with solvent molecules or other small molecules. For example, MD simulations have been used to analyze the electrostatic interactions and structural changes of DNA segments upon the introduction of modified bases, highlighting how molecular interactions can influence biological recognition. Such simulations could reveal how the presence of the oxo group and the long alkyl chain in this compound influences its dynamic behavior and potential aggregation or membrane interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxoester Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. This method is crucial for predicting the activity of new compounds, optimizing existing ones, and reducing the need for extensive experimental testing.
QSAR models typically involve:
Descriptor Calculation: Quantifying various molecular features (descriptors) from the chemical structure.
Model Development: Using statistical or machine learning algorithms to build a predictive model based on a dataset of compounds with known structures and activities.
Validation: Assessing the model's predictive performance and robustness.
For oxoesters like this compound, QSAR modeling could be applied to predict various bioactivities, such as antimicrobial properties, enzyme inhibition, or other pharmacological effects, by leveraging data from structurally similar compounds. High-throughput screening data from chemical databases, combined with advancements in machine learning and artificial intelligence, enable the development of robust QSAR models. These models can estimate a chemical's capability to modulate molecular initiating events related to toxicity or other biological pathways. By correlating the structural nuances of this compound, such as its chain length, the position of the oxo group, and the ester functionality, with observed bioactivities of related compounds, QSAR can offer valuable insights into its potential biological profile and guide the design of novel derivatives with enhanced or targeted activities.
Compound Names and PubChem CIDs
Biochemical and Metabolic Interplay of Ethyl 8 Oxodecanoate
Role in Endogenous Metabolic Pathways (e.g., Fatty Acid Metabolism)
The metabolism of oxoesters, including those structurally similar to Ethyl 8-oxodecanoate, is often linked to fatty acid metabolic pathways. Fatty acid oxidation, a crucial source of metabolic energy, occurs in various cellular compartments, including mitochondria, peroxisomes (alpha- and beta-oxidation), and the endoplasmic reticulum (omega-oxidation) bldpharm.com. The presence of an oxo group in compounds like this compound suggests potential involvement in or modulation of these pathways.
Function as a Biochemical Precursor and Building Block
Oxoesters, in general, are recognized as versatile intermediates in organic synthesis, serving as building blocks for more complex molecules due to the reactivity of their ester and carbonyl functionalities. This compound, with its specific chain length and functional groups, possesses the inherent chemical properties to act as a biochemical precursor or building block.
For instance, ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate), a well-studied β-keto ester, is a pivotal intermediate in organic synthesis, enabling diverse reactions such as Claisen condensations, alkylations, and Michael additions. The oxoester functionality is also essential for the inhibitory activity of certain compounds, such as 2-oxoester inhibitors of human cytosolic phospholipase A2 (GIVA cPLA2). While direct evidence for this compound's specific role as a biochemical precursor in in vivo systems is not detailed in the provided information, its structure indicates a potential for similar synthetic utility in biological or synthetic contexts.
Interaction with Key Biomolecules and Cellular Components
The biological activity of oxoester compounds is often attributed to their interactions with various biomolecules, including enzymes and receptors, which can modulate biochemical pathways. These interactions can involve the formation of enolate ions, which then participate in alkylation reactions relevant to biochemical pathways.
While specific interactions of this compound with particular biomolecules or cellular components are not explicitly documented in the provided search results, the general behavior of oxoesters suggests such interactions are plausible. For example, studies on other oxoester derivatives have shown their ability to modulate enzyme activity and receptor interactions, influencing processes like inflammation and microbial resistance. The reactivity of the keto group and the ester linkage in this compound could facilitate interactions with cellular components or active sites of enzymes.
Enzymatic Biotransformations relevant to Oxoester Metabolism
Enzymatic biotransformations are central to the metabolism of oxoesters, involving a range of reactions such as oxidation, reduction, and substitution. Dehydrogenases and reductases are particularly relevant in the interconversion of oxoesters and their corresponding hydroxy compounds.
Key enzymatic activities in oxoester metabolism include:
(R)-3-Hydroxyacid-Ester Dehydrogenase Activity: Catalyzes the oxidation of (R)-3-hydroxy acid esters nih.gov.
3-Oxo Ester (R)-Reductase Activity: Catalyzes the stereospecific reduction of 3-oxo esters to their (R)-3-hydroxy counterparts nih.gov.
An example of such a reductase is found in the aldo-keto reductase family 3B, which reduces ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. The reduction of other oxoesters, such as methyl 3-oxobutanoate and ethyl 4-chloro-3-oxobutanoate, catalyzed by oxidoreductases, yields corresponding hydroxy compounds with high enantiomeric purity.
Oxoesters can also undergo:
Oxidation: Leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Yielding alcohol derivatives.
Substitution: Where the ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Research has also explored enhancing the metabolic stability of 2-oxoester inhibitors by introducing a methyl group on the α-carbon atom to the oxoester functionality, which retains inhibitory potency while improving stability in plasma. While these findings are for other oxoesters, they illustrate the types of enzymatic and metabolic considerations applicable to the broader class of oxoesters, including this compound.
Applications of Ethyl 8 Oxodecanoate in Synthetic Organic Chemistry
Utilization as a Versatile Building Block in Complex Molecule Synthesis
Specific information directly linking Ethyl 8-oxodecanoate as a versatile building block in the synthesis of complex molecules was not explicitly identified in the available search results. However, ethyl esters with oxo functionalities, as a general class, are studied for their roles in organic synthesis and in the preparation of more complex molecules. For instance, Ethyl 3-oxobutanoate (Ethyl acetoacetate) is widely recognized as an important building block in organic synthesis due to its reactive ketone group and ester functionality, enabling its use in creating complex molecular structures solubilityofthings.comchem960.com.
Intermediate for Fine Chemicals, Pharmaceuticals, and Agrochemicals
Direct evidence detailing the use of this compound as an intermediate for fine chemicals, pharmaceuticals, and agrochemicals was not found in the provided search results. Nonetheless, the broader category of beta-keto esters, exemplified by Ethyl 3-oxobutanoate, serves as a key precursor for synthesizing a range of organic compounds, particularly in the production of pharmaceuticals and agrochemicals solubilityofthings.comsmolecule.com. Similarly, Ethyl 4,4-Difluoroacetoacetate is noted as an active intermediate in the synthesis of pesticides, pharmaceuticals, and agrochemicals americanelements.com.
Role in the Synthesis of Heterocyclic Compounds and Other Scaffolds
The specific role of this compound in the synthesis of heterocyclic compounds and other scaffolds was not directly detailed in the search results. However, compounds like Ethyl 3-oxobutanoate are known to be valuable precursors for the synthesis of various organic molecules, including heterocycles, due to their reactive functional groups that can participate in condensation reactions solubilityofthings.comuni.lu.
Environmental and Ecological Dimensions of Oxoester Research
Investigation of Ecological Roles (e.g., Chemical Communication, Pheromones for Related Compounds)
Ketoesters and oxoesters play significant roles in chemical communication within ecological systems, particularly as components or precursors of pheromones. Pheromones are chemical signals that influence the behavior of other organisms of the same species, and their use is a key strategy in integrated pest management (IPM) due to their selective nature and minimal environmental risk compared to conventional pesticides. esf.edu
Detailed research findings highlight the involvement of ketoesters in the synthesis of various insect pheromones:
Pheromone Synthesis: Beta-keto esters are crucial intermediates in the synthesis of natural products, including pheromones. The Claisen condensation, a carbon-carbon bond-forming reaction, is a notable method for producing beta-keto esters, which can then be converted into complex pheromone structures such as spiroketals, exemplified by 7-Methyl-1,6-dioxaspiro[4.5]decane and exo-brevicomin. esf.edu
Midge Pheromones: Studies have identified novel ketoester structures as components of midge pheromones. For instance, 7-acetoxy-2-undecanone has been identified as a pheromone in the apple leaf midge (Dasineura mali) and the raspberry cane midge (Resseliella theobaldi). windows.net Further work on these midge pheromones has demonstrated interesting relationships between stereochemistry and behavioral activity, with specific stereoisomers being highly attractive to male midges while others can inhibit attractiveness. windows.net
Scale Insect Pheromones: The isomeric components of the San Jose scale pheromone have been synthesized from a common beta-keto ester intermediate, illustrating the utility of these compounds in generating complex natural products with specific ecological functions. cdnsciencepub.com
Mealybug Pheromones: The synthesis of the pheromone of the longtailed mealybug involved a key step utilizing the regiospecific cyclization of an alpha-diazo-beta-ketoester to construct its cyclopentane (B165970) ring structure. nih.gov
Inhibitors of Pheromone Biosynthesis: Ketoesters have also been implicated in research concerning the inhibition of pheromone biosynthesis. For example, difluoropalmitic acids, prepared through the fluorination of dithioacetal-protected ketoesters, have been evaluated as potential inhibitors of the beta-oxidation step in the biosynthesis of sex pheromones for insects like the Egyptian armyworm (Spodoptera littoralis). nih.gov
These findings underscore the importance of ketoesters and oxoesters as fundamental building blocks in the intricate chemical communication networks that govern ecological interactions.
Bioremediation Applications (e.g., Carbon Source for Microorganisms)
The biodegradability and potential for microbial metabolism of oxoesters make them relevant in bioremediation applications, where microorganisms are utilized to break down or remove environmental pollutants.
Biodegradability of Oxoesters: Some keto-esters, such as ESTISOL® esters, are considered "green solvents" due to their ready biodegradability and low environmental toxicity. estichem.com This characteristic makes them attractive alternatives to traditional solvents in various chemical products, contributing to reduced VOC emissions and enhanced environmental safety. estichem.com Similarly, poly(keto-esters) have been shown to be intrinsically biodegradable, with the conversion of carbonyl groups to oxycarbonyl groups enhancing their susceptibility to biological degradation. google.com Ethyl acetoacetate (B1235776) (Ethyl 3-oxobutanoate), a common beta-keto ester, is also noted for its high biodegradability. wikipedia.org
Microbial Metabolism: Microorganisms can utilize oxoesters as carbon sources, facilitating their breakdown in the environment. Studies have demonstrated the reduction of oxoesters by baker's yeast, a process that can be influenced by immobilization techniques, affecting reaction rates and enantioselectivity. researchgate.netdntb.gov.uadergipark.org.tr This indicates the metabolic capability of certain microbes to transform these compounds.
Role in Oil Spill Bioremediation: Wax esters, which are a type of oxoester, are long-chain fatty acids esterified with long-chain alcohols. Research into the microbial metabolism of wax esters provides valuable insights for understanding the bioremediation processes in oil spill environments. researchgate.net
Bacterial Oxidation of Ketoesters: Manganese(II) oxidizing bacteria have been explored as whole-cell catalysts for the oxidation of beta-keto esters. While higher concentrations of the beta-keto ester substrate (e.g., 10.0 mM) can exhibit toxicity to bacterial growth, lower concentrations (e.g., 5.0 mM) are tolerated, allowing for the microbial transformation of these compounds. mdpi.com This highlights the potential for controlled bioremediation where microorganisms can process ketoesters within certain concentration limits.
Polymer Degradation: The presence of carbonyl (keto, ester) groups in materials like Low-Density Polyethylene (LDPE) has been linked to their biodegradation by marine microalgae, where an increase in these indices signifies their involvement in the degradation process. nih.gov This suggests that the ketoester functionality can be a point of attack for microbial degradation in polymeric materials.
These applications underscore the potential of oxoesters, and the microorganisms capable of metabolizing them, in developing sustainable and environmentally friendly solutions for waste management and pollution control.
Environmental Toxicology and Ecotoxicological Modeling of Related Ketoesters
Understanding the environmental toxicology of oxoesters is crucial for assessing their potential impact on ecosystems. While specific ecotoxicological data for Ethyl 8-oxodecanoate may be limited, insights can be drawn from studies on related ketoesters and the general principles of ecotoxicological modeling.
General Toxicity Profiles: Some keto-esters, such as ESTISOL® esters, are characterized by low environmental toxicity. estichem.com Similarly, ethyl acetoacetate (Ethyl 3-oxobutanoate) is reported to have low toxicity to animals. wikipedia.org However, the toxicity can vary depending on the specific structure and concentration. For instance, a beta-keto ester substrate showed "obvious toxicity" to the bacterium P. putida MnB1 at concentrations of 10.0 mM and higher, although it was tolerated at 5.0 mM. mdpi.com
Environmental Fate Considerations: For related compounds like methyl acetate (B1210297), while specific aquatic toxicity, persistence, degradability, and bioaccumulative potential data might be limited in readily available safety sheets, they are often classified with a low water hazard class (e.g., water hazard class 1: slightly hazardous for water). caymanchem.com General precautions advise against allowing undiluted products or large quantities to reach groundwater, watercourses, or sewage systems. caymanchem.com
Ecotoxicological Modeling: Ecotoxicological modeling plays a vital role in predicting the effects of chemicals on ecological systems, especially when empirical data are scarce. These models aim to simulate environmental release, fate and transport, exposure, internal dosimetry, metabolism, and toxicological responses. epa.gov Quantitative Structure-Activity Relationships (QSARs) are a key tool in this field, used to predict toxicity based on chemical structure, and are supported by databases like the ECOTOXicology Knowledgebase. nih.gov The development of such models helps in assessing risks for chemicals with limited data, and in extrapolating available experimental data to a wider range of species. epa.gov
Modes of Action: Understanding the mode of toxic action is indispensable for developing predictive models in ecotoxicology. For some oxoesters, particularly in the context of organophosphates, they can be precursors to inhibitors of acetylcholine-esterase, indicating a potential toxicological pathway. unlp.edu.arethz.ch This highlights the importance of considering metabolic activation and specific target interactions in assessing environmental risk.
The ongoing development of ecotoxicological assessment and modeling tools, combined with studies on the biodegradability and microbial interactions of oxoesters, contributes to a more comprehensive understanding of their environmental footprint and supports informed decision-making for chemical management.
Compound Names and PubChem CIDs
Future Prospects and Uncharted Territories in Ethyl 8 Oxodecanoate Research
Advanced Mechanistic Elucidation of Biological Activities
The precise biological activities and underlying mechanisms of Ethyl 8-oxodecanoate remain largely uncharacterized. Future research could focus on systematically screening this compound for a spectrum of biological effects, drawing parallels from studies on related fatty acid derivatives or other oxo-esters that have demonstrated various bioactivities, including antimicrobial, anti-inflammatory, or signaling roles in biological systems.
Advanced mechanistic elucidation would involve:
Target Identification: Employing biochemical and biophysical techniques to identify specific cellular or molecular targets (e.g., enzymes, receptors, ion channels) with which this compound might interact. This could involve affinity chromatography, thermal proteome profiling, or ligand-binding assays.
Pathway Analysis: Utilizing reporter gene assays, gene expression profiling, and metabolomic analyses to map the cellular pathways influenced by the compound. This would help in understanding how its interaction with specific targets translates into broader cellular responses.
Structure-Activity Relationship (SAR) Studies: Synthesizing subtle structural analogs of this compound, varying the alkyl chain length, the position of the oxo group, or the ester moiety, to understand how structural modifications impact potential biological activity and mechanism of action.
Table 1: Potential Areas for Mechanistic Elucidation
| Research Area | Key Techniques/Approaches | Expected Outcome |
| Target Identification | Affinity chromatography, Thermal proteome profiling, Ligand-binding assays | Identification of specific proteins or macromolecules interacting with the compound |
| Pathway Analysis | Gene expression profiling, Metabolomics, Reporter gene assays | Mapping of affected cellular signaling cascades and metabolic routes |
| Structure-Activity Relationships | Synthesis of analogs with systematic structural variations | Understanding of structural features critical for biological effects |
Design and Synthesis of Next-Generation this compound Derivatives
The chemical versatility of the ester and ketone functionalities within this compound offers significant opportunities for the rational design and synthesis of novel derivatives. Future synthetic efforts could aim to create compounds with enhanced stability, altered lipophilicity, or improved specificity for hypothetical biological targets.
Key directions in derivative design and synthesis include:
Homologation and Chain Modification: Exploring the impact of varying the length of the decanoate (B1226879) chain or introducing branching to modify physical and biological properties.
Oxo Group Derivatization: Transforming the ketone group into other functionalities (e.g., alcohols, amines, oximes) to explore changes in reactivity and potential bioactivity.
Ester Group Manipulation: Replacing the ethyl ester with other alcohol moieties (e.g., methyl, propyl, or more complex groups) to investigate effects on bioavailability, metabolism, or target interaction.
Introduction of Heteroatoms or Cyclic Structures: Incorporating heteroatoms (e.g., N, S) or cyclic systems into the alkyl chain to create more rigid or conformationally constrained analogs, potentially leading to more potent or selective compounds.
Development of Sustainable and Green Synthetic Methodologies
Current synthetic routes for similar esters and keto-esters often involve traditional organic reactions that may utilize hazardous solvents or generate significant waste. A critical future direction for this compound research is the development of sustainable and green synthetic methodologies. This aligns with the broader push in chemistry towards environmentally benign processes.
Prospective green synthesis approaches include:
Biocatalysis: Utilizing enzymes (e.g., lipases, esterases, ketoreductases) for the selective synthesis or modification of this compound, offering high specificity and milder reaction conditions.
Solvent-Free Reactions: Developing synthetic protocols that eliminate or significantly reduce the need for organic solvents, potentially through solid-state reactions or eutectic mixtures.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve safety, leading to more sustainable production.
Catalyst Development: Investigating novel, recyclable, and non-toxic catalysts (e.g., heterogeneous catalysts, organocatalysts, metal-organic frameworks) to promote reactions with higher atom economy.
Table 2: Green Chemistry Principles for this compound Synthesis
| Green Principle | Application to this compound Synthesis |
| Atom Economy | Design reactions that incorporate most of the starting materials into the final product |
| Less Hazardous Chemical Syntheses | Use or generate substances with minimal toxicity to humans and the environment |
| Safer Solvents and Auxiliaries | Avoid auxiliary substances (solvents, separation agents, etc.) or make them innocuous |
| Catalysis | Use catalytic reagents (as selective as possible) in preference to stoichiometric reagents |
Exploration of Novel Therapeutic and Industrial Applications
Given its structure, this compound holds potential for novel applications beyond its current limited recognition. Future research could explore its utility in various fields.
Potential applications include:
Chemical Building Block: Its bifunctional nature (ester and ketone) makes it a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Future work could explore novel synthetic pathways leveraging these functionalities.
Flavor and Fragrance Industry: Esters and ketones are common components of natural and synthetic flavors and fragrances. Future investigations could assess its organoleptic properties and potential use as a flavoring agent or fragrance component, possibly contributing to new aroma profiles.
Material Science: The compound might serve as a monomer or precursor for the development of novel polymeric materials with specific properties, such as biodegradable plastics or coatings.
Agrochemicals: Exploration of its potential as a pest deterrent, growth regulator, or other agrochemical agent, based on structural similarities to known bioactive compounds.
Integration of Omics Technologies in Bioactivity Profiling
Should future research uncover significant biological activities for this compound, the integration of "omics" technologies would be crucial for comprehensive bioactivity profiling. Omics technologies provide a holistic view of biological systems, offering deep insights into molecular changes induced by a compound.
Approaches for integrating omics technologies include:
Transcriptomics: Analyzing global gene expression changes in response to this compound exposure to identify affected biological pathways and potential mechanisms of action.
Proteomics: Studying protein expression levels, modifications, and interactions to understand the compound's impact on cellular machinery and signaling networks.
Metabolomics: Profiling the complete set of metabolites in biological samples to identify metabolic perturbations and biomarkers associated with the compound's activity.
Lipidomics: Specifically analyzing changes in lipid profiles, which could be relevant given the compound's fatty acid derivative nature, to understand its impact on lipid metabolism and signaling.
This multi-omics approach would provide a comprehensive molecular fingerprint of this compound's effects, enabling a deeper understanding of its biological roles and guiding further development.
Table 3: Omics Technologies for Bioactivity Profiling
| Omics Technology | Focus Area | Contribution to Research |
| Transcriptomics | Gene expression changes | Identification of modulated genes and pathways |
| Proteomics | Protein expression and modifications | Understanding protein-level responses and cellular functions |
| Metabolomics | Metabolite profiles | Detection of metabolic shifts and biomarkers |
| Lipidomics | Lipid pathways and networks | Insights into lipid-related biological activities |
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for Ethyl 8-oxodecanoate, and how can purity be confirmed?
- Methodological Answer : this compound can be synthesized via esterification of 8-oxodecanoic acid with ethanol under acid catalysis. Purification typically involves fractional distillation or column chromatography. Purity validation requires analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for volatility assessment, ¹H/¹³C NMR for structural confirmation, and HPLC to quantify impurities. Ensure characterization data (e.g., spectral peaks, retention times) are cross-referenced with literature for consistency .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Analyze carbonyl (δ ~200–220 ppm in ¹³C NMR) and ester (δ ~4.1–4.3 ppm for CH₂ in ¹H NMR) functional groups.
- Infrared Spectroscopy (IR) : Confirm ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) matching the theoretical mass (e.g., 216.32 g/mol for related esters ).
- Cross-validate discrepancies using computational tools (e.g., DFT simulations) .
Q. How should stability studies for this compound be designed under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C), humidity-controlled environments , and light exposure (UV/visible). Monitor degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius plots). Include control samples and replicate experiments to minimize variability .
Advanced Research Questions
Q. How can contradictory data in the literature regarding this compound’s reactivity be systematically resolved?
- Methodological Answer : Perform a scoping review (e.g., Arksey & O’Malley framework ) to categorize discrepancies (e.g., reaction yields, byproducts). Replicate key experiments under standardized conditions, controlling variables like solvent polarity, catalyst loading, and temperature. Use multivariate analysis to identify confounding factors. Publish negative results to enhance reproducibility .
Q. What strategies optimize the regioselective modification of this compound for novel derivatives?
- Methodological Answer :
- Protection-Deprotection : Temporarily shield the ketone group using silyl ethers to direct reactivity toward the ester.
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., organocatalysts) for enantioselective functionalization.
- Computational Screening : Use molecular docking or MD simulations to predict reactive sites. Validate with X-ray crystallography or NOESY for stereochemical confirmation .
Q. How should large-scale datasets from this compound’s metabolic profiling be analyzed to identify bioactive intermediates?
- Methodological Answer :
- Untargeted Metabolomics : Use LC-HRMS coupled with GNPS (Global Natural Products Social Molecular Networking) for spectral matching.
- Pathway Analysis : Map intermediates to biochemical pathways via KEGG or MetaCyc.
- Machine Learning : Train models on fragmentation patterns to predict novel metabolites. Raw data should be archived in repositories like MetaboLights, with processed data in appendices to maintain manuscript clarity .
Q. What experimental designs minimize batch-to-batch variability in this compound synthesis for pharmacological studies?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Define Critical Process Parameters (CPPs) via Design of Experiments (DoE) .
- Use inline PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring.
- Validate consistency through statistical process control charts (e.g., Shewhart charts) .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Methodological Answer :
- Detailed Supplemental Information : Include raw spectral data, chromatograms, and instrument settings (e.g., NMR pulse sequences).
- FAIR Principles : Assign DOI to datasets, use standardized metadata, and share via Zenodo or Figshare.
- Reagent Documentation : Specify manufacturers and catalog numbers (e.g., Sigma-Aldridge 8-oxodecanoic acid, #12345) .
Q. What are best practices for addressing ethical and safety concerns in handling this compound?
- Methodological Answer :
- Risk Assessment : Refer to ECHA guidelines for hazard classification (e.g., flammability, toxicity) .
- Institutional Protocols : Adopt fume hoods for volatile steps and PPE (gloves, goggles) during synthesis.
- Waste Management : Neutralize acidic byproducts before disposal .
Literature & Data Sources
- Recommended Databases : PubChem, ECHA, JECFA, and Reaxys for spectral/physicochemical data .
- Avoid : Non-peer-reviewed platforms (e.g., ) per reliability guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
